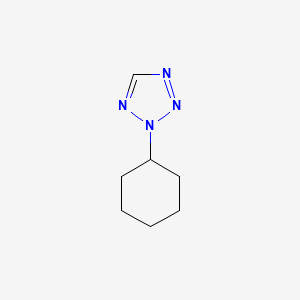
2-Cyclohexyl-2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-2H-tetrazole is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-2H-tetrazole can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction between cyclohexyl isocyanide and trimethylsilyl azide under mild conditions . This reaction typically occurs at room temperature and yields the desired tetrazole derivative with high efficiency.
Industrial Production Methods
In industrial settings, the production of tetrazoles, including this compound, often involves the use of eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to ensure high yields and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexyl-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at 0°C followed by room temperature.
Substitution: Cyclohexyl isocyanide and trimethylsilyl azide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions include oxidized tetrazole derivatives, reduced tetrazole derivatives, and substituted tetrazole compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-2H-tetrazole has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-2H-tetrazole involves its interaction with various molecular targets and pathways. The tetrazole ring’s electron density and ability to stabilize negative charges make it a versatile compound in chemical reactions. It can form stable complexes with metals and other molecules, influencing their reactivity and stability . Additionally, the compound’s acidic nature allows it to participate in proton transfer reactions, further contributing to its diverse range of applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole: A simpler tetrazole compound without any substituents.
5-Substituted Tetrazoles: Tetrazoles with various substituents at the 5-position, such as phenyl or alkyl groups.
Uniqueness
2-Cyclohexyl-2H-tetrazole is unique due to the presence of the cyclohexyl group, which imparts distinct chemical properties and reactivity compared to other tetrazoles. This structural feature enhances its stability and makes it suitable for specific applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
133533-65-0 |
|---|---|
Molekularformel |
C7H12N4 |
Molekulargewicht |
152.20 g/mol |
IUPAC-Name |
2-cyclohexyltetrazole |
InChI |
InChI=1S/C7H12N4/c1-2-4-7(5-3-1)11-9-6-8-10-11/h6-7H,1-5H2 |
InChI-Schlüssel |
JHTDKVRABHFUHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2N=CN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
![2,3,5,7-Tetrahydro-1H-1lambda~6~,4lambda~6~,6lambda~6~-thieno[3,4-b][1,4]dithiine-1,1,4,4,6,6-hexone](/img/structure/B14276831.png)
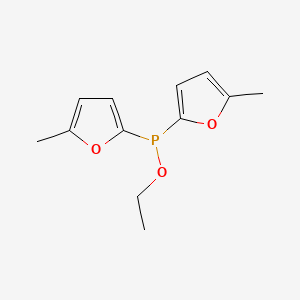
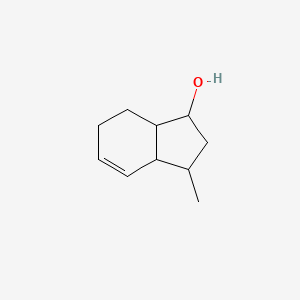
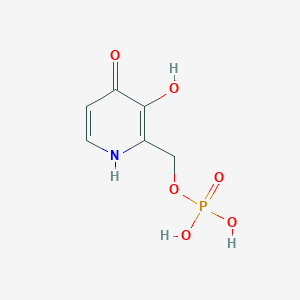
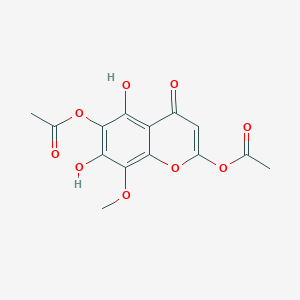
silane](/img/structure/B14276854.png)
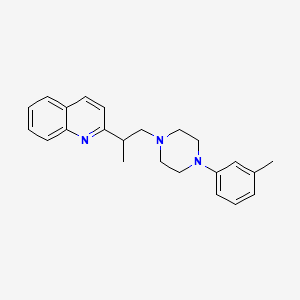
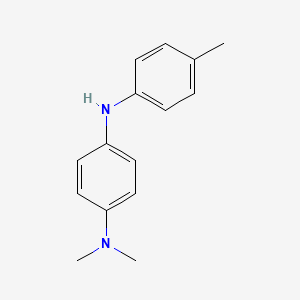


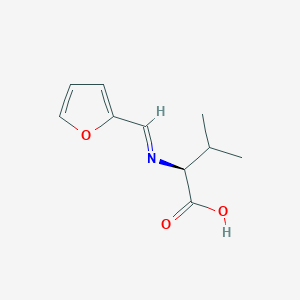
![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
![3-[Bis(3-methylbutyl)amino]phenol](/img/structure/B14276895.png)
